molecular formula C21H25NO3 B5633431 N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE

Cat. No.: B5633431
M. Wt: 339.4 g/mol
InChI Key: MEGCKEOTUBDFFV-UHFFFAOYSA-N
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Description

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE typically involves multiple steps. One common approach starts with the preparation of 4-methoxyaniline, which undergoes a series of reactions including acylation and cyclization to form the desired compound . The reaction conditions often involve the use of alkaline bases such as cesium carbonate and reducing agents like sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are often carried out under controlled temperatures and pH to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{[4-(4-METHOXYPHENYL)OXAN-4-YL]METHYL}-2-PHENYLACETAMIDE include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features and the specific functional groups it contains

Properties

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-24-19-9-7-18(8-10-19)21(11-13-25-14-12-21)16-22-20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGCKEOTUBDFFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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